SARS-CoV-2 PLpro Proteolytic Inhibition: Epimer-Specific IC₅₀ Differentiation
Aloin B (Isobarbaloin) exhibits quantifiably distinct inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro) compared to its 10S epimer, Aloin A. In a direct enzymatic assay, Aloin B demonstrated an IC₅₀ of 16.08 μM for the proteolytic activity of PLpro, while Aloin A was more potent with an IC₅₀ of 13.16 μM [1]. This represents an 18% difference in potency between the two diastereomers, underscoring the necessity of sourcing the specific epimer for replicable antiviral studies.
| Evidence Dimension | SARS-CoV-2 PLpro Proteolytic Activity Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 16.08 μM |
| Comparator Or Baseline | Aloin A: 13.16 μM |
| Quantified Difference | Aloin A is 18% more potent (IC₅₀ lower by 2.92 μM) |
| Conditions | In vitro enzymatic assay; PLpro pre-incubated with 250 µM phytochemicals for 1 hour [1]. |
Why This Matters
This direct, epimer-specific difference in target engagement mandates the procurement of pure Aloin B over undefined mixtures or Aloin A for reproducible COVID-19 antiviral mechanism studies.
- [1] Lewis DS, et al. Aloin isoforms (A and B) selectively inhibits proteolytic and deubiquitinating activity of papain like protease (PLpro) of SARS-CoV-2 in vitro. Scientific Reports. 2022;12:3603. View Source
